Zoledronic acid hydrate

Paget's disease of bone bisphosphonate comparative efficacy therapeutic response rate

Zoledronic acid hydrate is the most potent clinical bisphosphonate (ED50 0.07 mg/kg; relative potency 10,000 vs etidronate). The imidazole ring side chain confers exceptional antiresorptive efficacy. Head-to-head trials demonstrate doubled median time to first SRE vs pamidronate (310 vs 174 days) and 96% biochemical remission in Paget's disease vs 74% for risedronate. Available in monohydrate and trihydrate forms with distinct solid-state characteristics for formulation development. Once-annual IV administration resolves oral bisphosphonate adherence challenges. Ideal for bone resorption research, oncology studies, and pharmaceutical development.

Molecular Formula C5H12N2O8P2
Molecular Weight 290.11 g/mol
CAS No. 165800-06-6
Cat. No. B1662486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoledronic acid hydrate
CAS165800-06-6
Synonyms2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid
CGP 42'446
CGP 42446
CGP 42446A
CGP-42'446
CGP-42446
CGP42'446
CGP42446
zoledronate
zoledronic acid
zoledronic acid anhydrous
Zometa
Molecular FormulaC5H12N2O8P2
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
InChIInChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2
InChIKeyFUXFIVRTGHOMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Zoledronic Acid Hydrate (CAS 165800-06-6): Potency-Benchmarked Bisphosphonate for Bone Resorption Research and Therapeutic Development


Zoledronic acid hydrate is a third-generation nitrogen-containing heterocyclic bisphosphonate characterized by an imidazole ring side chain that confers exceptional antiresorptive potency [1]. The compound exists in multiple hydration states (monohydrate and trihydrate forms), each exhibiting distinct thermal behaviors and solid-state characteristics relevant to formulation development and quality control specifications [2]. As the most potent bisphosphonate in clinical use, zoledronic acid achieves an ED50 of 0.07 mg/kg in the thyroparathyroidectomized rat in vivo bone resorption assay following subcutaneous administration [1].

Why Zoledronic Acid Hydrate Cannot Be Casually Substituted with In-Class Bisphosphonates: Critical Divergence in Potency, Efficacy, and Pharmacokinetic Convenience


Bisphosphonates exhibit marked heterogeneity in their molecular structure-activity relationships that directly translate to clinically meaningful divergence in antiresorptive potency, therapeutic response rates, and dosing convenience. In vitro and in vivo relative potency scales reveal a 10- to 1000-fold range across the class, with zoledronic acid positioned at the apex (relative potency = 10,000 vs. etidronate = 1) [1]. This potency differential is not merely academic—head-to-head clinical trials demonstrate that zoledronic acid achieves superior skeletal-related event prevention compared to pamidronate in specific patient subgroups (median time to first event: 310 vs. 174 days; annual incidence: 1.2 vs. 2.4 events/year) [2] and produces more rapid, more complete, and more sustained therapeutic responses than risedronate in Paget's disease (96% vs. 74% response rate) [3]. Furthermore, the once-annual intravenous administration of zoledronic acid eliminates the adherence challenges inherent to daily or weekly oral bisphosphonate regimens [4].

Zoledronic Acid Hydrate Comparative Evidence: Head-to-Head Clinical Performance and Preclinical Potency Metrics


Therapeutic Response in Paget's Disease: Zoledronic Acid vs. Risedronate Head-to-Head Randomized Controlled Trial

In two identical randomized, double-blind, active-controlled trials comparing one 15-minute infusion of 5 mg zoledronic acid with 60 days of oral risedronate (30 mg daily), zoledronic acid produced significantly superior therapeutic response rates at 6 months [1]. The response differential was even more pronounced in patients previously treated with oral bisphosphonates, where zoledronic acid maintained 96% efficacy compared to only 55% for risedronate [1]. Long-term follow-up over 6.5 years demonstrated relapse rates of 0.7% in the zoledronic acid group versus 20% in the risedronate group [2].

Paget's disease of bone bisphosphonate comparative efficacy therapeutic response rate

Skeletal-Related Event Prevention in Lytic Metastases: Zoledronic Acid vs. Pamidronate Direct Comparison

A phase III randomized trial compared zoledronic acid 4 mg IV with pamidronate 90 mg IV administered every 3-4 weeks for 12 months in patients with breast cancer or multiple myeloma [1]. While overall skeletal-related event (SRE) rates were comparable in the full cohort (43% vs. 45%), a pre-specified subgroup analysis of patients with lytic metastases revealed significant advantages for zoledronic acid [1]. The mean annual incidence of skeletal events was reduced by 50% in the zoledronic acid group [1].

skeletal metastases breast cancer multiple myeloma skeletal-related events

Relative Antiresorptive Potency: Class-Wide Hierarchical Ranking and In Vivo ED50 Comparison

Systematic structure-activity relationship studies across the bisphosphonate class establish a clear potency hierarchy with zoledronic acid at the apex [1]. The in vivo thyroparathyroidectomized (TPTX) rat model, a standard preclinical assay for bone resorption inhibition, quantifies this potency differential through ED50 values [1]. Zoledronic acid achieves its antiresorptive effect at doses approximately 1,400-fold lower than pamidronate [1].

bisphosphonate potency antiresorptive activity structure-activity relationship ED50

Fracture Prevention Efficacy: Network Meta-Analysis Comparative Risk Reduction

A systematic review with network meta-analyses encompassing 36 randomized controlled trials compared the efficacy of all major bisphosphonates for fracture prevention in primary osteoporosis [1]. Zoledronic acid ranked first among all evaluated bisphosphonates for preventing vertebral fracture, hip fracture, and any fracture [1]. In direct comparisons against individual bisphosphonates, zoledronic acid demonstrated statistically significant reductions in vertebral fracture risk [1].

osteoporosis fracture prevention vertebral fracture network meta-analysis

Renal Safety Profile: Zoledronic Acid vs. Pamidronate Contemporary Cohort Analysis

A 2024 retrospective cohort analysis evaluated acute kidney injury (AKI) incidence following bisphosphonate administration for hypercalcemia of malignancy [1]. The study found no significant difference in AKI incidence between zoledronic acid and pamidronate when administered according to current dosing guidelines with appropriate hydration protocols [1]. Notably, the 4 mg dose of zoledronic acid used in this analysis represents the optimized regimen established after initial 8 mg dosing was associated with elevated nephrotoxicity [2].

bisphosphonate nephrotoxicity acute kidney injury hypercalcemia of malignancy renal safety

Infusion Convenience: Zoledronic Acid vs. Pamidronate and Oral Alternatives

Intravenous bisphosphonates differ substantially in required infusion duration, impacting clinic workflow efficiency and patient chair time [1]. Zoledronic acid requires the shortest infusion time among all intravenous bisphosphonates [1]. This represents a significant operational advantage over both pamidronate and alternative IV formulations [1].

bisphosphonate administration infusion time dosing convenience adherence

Zoledronic Acid Hydrate: Evidence-Matched Application Scenarios for Research and Clinical Development


Paget's Disease of Bone: Superior First-Line Therapeutic Response and Sustained Remission

For Paget's disease treatment protocols requiring rapid and complete biochemical remission, zoledronic acid hydrate provides the highest documented therapeutic response rate (96% at 6 months) compared to oral risedronate (74%) with median time to response of 64 vs. 89 days [1]. Long-term data confirm relapse rates of 0.7% for zoledronic acid vs. 20% for risedronate over 6.5 years of follow-up [2]. This evidence supports prioritization where therapeutic durability and single-administration convenience are critical requirements.

Oncology Supportive Care: Lytic Metastatic Bone Disease Management with Superior Skeletal Event Control

In patients with breast cancer or multiple myeloma presenting with lytic bone metastases, zoledronic acid hydrate demonstrates superior skeletal-related event prevention compared to pamidronate, extending median time to first SRE from 174 to 310 days and reducing annual event incidence from 2.4 to 1.2 events/year (HR 0.704) [1]. The 15-minute infusion time provides operational efficiency advantages in high-volume oncology infusion centers [2].

Osteoporosis Fracture Prevention: Highest-Ranked Bisphosphonate Across Multiple Fracture Types

For osteoporosis management programs seeking the most effective bisphosphonate intervention, zoledronic acid hydrate ranks first in network meta-analyses for preventing vertebral fracture, hip fracture, and any fracture [1]. It reduces vertebral fracture risk by 35% vs. alendronate, 48% vs. ibandronate, and 41% vs. risedronate [1]. The once-annual administration schedule addresses adherence limitations inherent to daily or weekly oral bisphosphonate regimens [2].

Hypercalcemia of Malignancy: Potent Calcium-Lowering with Validated Renal Safety Profile

For hypercalcemia of malignancy requiring rapid and sustained normalization of serum calcium, zoledronic acid hydrate provides extended duration of effect (4-6 weeks) compared to pamidronate (3-4 weeks) [1]. Contemporary cohort data confirm that at the recommended 4 mg dose, AKI incidence is statistically comparable to pamidronate (17.1% vs. 15.0%, P=1.00) when administered with appropriate hydration [2].

Quote Request

Request a Quote for Zoledronic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.